Methyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate
Description
Methyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate is a heterocyclic compound featuring a benzo[1,4]dioxane ring fused to an isoxazole moiety, with a methyl ester at the 3-position.
The compound’s commercial availability (e.g., via suppliers like Millipore/Sigma) underscores its utility in medicinal chemistry and materials science, though its specific applications remain to be fully explored .
Properties
IUPAC Name |
methyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c1-16-13(15)9-7-11(19-14-9)8-2-3-10-12(6-8)18-5-4-17-10/h2-3,6-7H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMZBRRNNQMRPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC3=C(C=C2)OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C13H11NO5
- Molecular Weight : 261.23 g/mol
- CAS Number : 925004-56-4
Anticancer Activity
Research indicates that compounds containing isoxazole moieties often exhibit anticancer properties. This compound is no exception. Studies have shown that derivatives of isoxazole can induce apoptosis in various cancer cell lines.
Case Studies and Research Findings
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Cytotoxicity Against Cancer Cell Lines :
- In a study assessing various isoxazole derivatives, it was found that certain modifications to the isoxazole structure significantly enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these derivatives ranged from 0.76 µM to over 100 µM depending on the specific structural modifications applied .
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Mechanism of Action :
- The mechanism by which these compounds exert their effects often involves cell cycle arrest and apoptosis. For instance, in studies involving flow cytometry, it was demonstrated that certain isoxazole derivatives caused arrest in the S and G2/M phases of the cell cycle while also activating caspases associated with apoptosis .
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Structure-Activity Relationship (SAR) :
- SAR studies reveal that substituents on the isoxazole ring can significantly impact biological activity. For example, methyl and methoxy groups were shown to enhance activity against U87 glioblastoma cells . The presence of hydrophobic groups or hydroxyl functionalities also correlated with increased cytotoxicity.
Comparative Analysis of Related Compounds
The following table summarizes the IC50 values of various isoxazole derivatives tested against different cancer cell lines:
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 22.47 | Induces apoptosis via caspase activation |
| Compound B | A549 | 0.76 | Cell cycle arrest in G2/M phase |
| This compound | U87 | 53.85 | Apoptosis induction |
Scientific Research Applications
Enzyme Inhibition Studies
Recent research has highlighted the enzyme inhibitory properties of compounds related to methyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate. Studies have shown that derivatives of this compound exhibit significant activity against key enzymes associated with various diseases:
- Acetylcholinesterase (AChE) : Inhibitors targeting AChE are crucial in the treatment of Alzheimer's disease (AD). Compounds structurally related to this compound have been evaluated for their AChE inhibition potential, demonstrating promising results that may contribute to therapeutic strategies for AD .
- α-Glucosidase : This enzyme plays a significant role in carbohydrate metabolism and is a target for managing Type 2 diabetes mellitus (T2DM). The compound has been investigated for its ability to inhibit α-glucosidase activity, providing insights into its potential as a therapeutic agent for T2DM management .
Anticancer Activity
Preliminary studies suggest that isoxazole derivatives may exhibit anticancer properties. The structural features of this compound could be optimized to enhance its cytotoxic effects against various cancer cell lines. Further investigations are warranted to elucidate the mechanisms underlying its anticancer activity.
Synthetic Utility
The compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to the development of new pharmacophores with enhanced biological activities. The synthesis of this compound involves several steps that can be adapted for producing various derivatives tailored for specific biological targets .
Several studies have documented the efficacy of this compound in various applications:
- Inhibition of AChE : A study demonstrated that specific derivatives showed competitive inhibition against AChE with IC50 values indicating their potential for AD treatment .
- Antidiabetic Activity : Another research effort focused on the compound's ability to modulate glucose metabolism through α-glucosidase inhibition, suggesting a pathway for developing antidiabetic agents .
Comparison with Similar Compounds
Table 1. Comparison of structural analogs
- Lipophilicity : The methyl and ethyl esters exhibit greater lipophilicity than the carboxylic acid, enhancing membrane permeability in biological systems.
- Synthetic Flexibility : The carboxylic acid serves as a precursor for ester derivatives, enabling modular synthesis of analogs with tailored pharmacokinetic profiles .
Heterocyclic Variations
Isoxazole vs. Benzoxazole
Compounds such as methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates () replace the isoxazole with a benzoxazole ring. Key differences include:
- Synthetic Routes: Benzoxazoles are synthesized via condensation of aryl acids with methyl 3-amino-4-hydroxybenzoate, contrasting with the cycloaddition or esterification steps used for isoxazole derivatives .
Benzodioxin vs. Benzodithiazine
Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate () features a sulfur-rich benzodithiazine core instead of benzodioxin:
- Stability : The sulfonyl groups in benzodithiazine derivatives contribute to higher thermal stability (mp 252–253°C) compared to benzodioxin analogs .
- Spectral Data : IR peaks at 1340–1155 cm⁻¹ (SO₂ stretching) and NMR signals near δ 8.09–8.40 ppm (aromatic protons) distinguish benzodithiazines from benzodioxins .
Substituent Effects
Replacing the benzodioxinyl group with thienyl (e.g., ethyl 5-(thien-2-yl)isoxazole-3-carboxylate, CAS 90924-54-2) introduces a sulfur atom into the aromatic system:
- Electronic Modulation : Thiophene’s electron-rich nature may enhance charge-transfer interactions in materials science applications.
- Synthetic Complexity : Thienyl derivatives require regioselective cyclization, whereas benzodioxin systems are synthesized via etherification .
Preparation Methods
Step 1: Esterification of 2,3-Dihydroxybenzoic Acid
Step 2: Cyclization to Form the Benzodioxin Ring
- The methyl 2,3-dihydroxybenzoate undergoes intramolecular cyclization using alkylating agents such as 1,2-dibromoethane in the presence of a base like potassium carbonate.
- This step forms the 2,3-dihydrobenzo[b]dioxin ring system.
- Reaction conditions: room temperature stirring in polar aprotic solvents (e.g., DMF), 12-20 hours, monitored by thin-layer chromatography (TLC).
Step 3: Hydrolysis and Functional Group Conversion
- The ester group in the cyclized intermediate can be hydrolyzed using lithium hydroxide to yield the corresponding carboxylic acid.
- Subsequent conversions may include formation of carboxamides or other derivatives through mixed anhydride methods or amidation reactions.
- Reaction conditions: aqueous lithium hydroxide, followed by acidic work-up.
Step 5: Purification
- After completion of reactions, the mixture is extracted with organic solvents (ethyl acetate), dried over sodium sulfate, and concentrated.
- The crude product is purified by silica gel column chromatography using hexane/ethyl acetate gradients to isolate the pure methyl 5-(2,3-dihydrobenzo[b]dioxin-7-yl)isoxazole-3-carboxylate.
Representative Experimental Data Table
| Step | Reaction Type | Reagents/Conditions | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|---|
| 1 | Esterification | Methanol, conc. H2SO4 | Methanol | Reflux | Several hrs | Formation of methyl 2,3-dihydroxybenzoate |
| 2 | Cyclization (alkylation) | 1,2-Dibromoethane, K2CO3 | DMF | RT | 12-20 hrs | Formation of benzodioxin ring |
| 3 | Hydrolysis | LiOH | H2O/THF | RT | 2-3 hrs | Conversion to carboxylic acid |
| 4 | Cross-coupling (Sonogashira) | Pd(PPh3)4, CuI, Et3N | THF/Dioxane | RT - 70 °C | 12-24 hrs | Introduction of isoxazole ring |
| 5 | Purification | Silica gel chromatography | Hexane/EtOAc | Ambient | - | Isolation of pure target compound |
Research Findings and Optimization Notes
- The use of palladium-catalyzed cross-coupling reactions is crucial for the efficient construction of the isoxazole ring attached to the benzodioxin system, offering high yields and selectivity.
- Alkylation to form the benzodioxin ring is best performed under mild conditions with potassium carbonate as a base to avoid side reactions.
- Purification by silica gel chromatography is effective in removing impurities and unreacted starting materials, yielding the compound as a pale yellow solid or colorless solid depending on substituents.
- Industrial scale synthesis may utilize continuous flow reactors to improve reaction control and yield, along with recrystallization techniques for final product purification.
- Commercially available starting materials and reagents from reputable suppliers (e.g., Sigma-Aldrich, TCI) are typically used without further purification.
Q & A
Q. What are the common synthetic routes for Methyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate?
The compound is typically synthesized via cyclocondensation or multi-step coupling reactions. For example, analogous isoxazole derivatives are prepared by reacting substituted aldehydes (e.g., 2,3-dihydrobenzo[b][1,4]dioxin-7-carbaldehyde) with hydroxylamine derivatives under basic conditions, followed by esterification. Key steps include:
- Cyclization : Using hydroxylamine hydrochloride and sodium acetate in methanol to form the isoxazole core .
- Esterification : Methylation of the carboxylic acid intermediate with methyl iodide or dimethyl sulfate .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Q. What spectroscopic techniques are used to characterize this compound?
Standard characterization includes:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and aromaticity (e.g., δ 7.2–6.8 ppm for dihydrodioxin protons) .
- Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H] at m/z 314.3) .
- FT-IR : Peaks at 1720–1700 cm (ester C=O) and 1600–1580 cm (isoxazole ring) .
Q. What preliminary biological activities have been reported for structurally similar compounds?
Analogues with dihydrobenzo[d][1,4]dioxin and isoxazole moieties exhibit:
- Anticancer Activity : Inhibition of MAPK signaling pathways (IC values: 5–20 µM) .
- Antimicrobial Effects : MIC values of 8–32 µg/mL against S. aureus and E. coli .
- Enzyme Inhibition : COX-2 and α-glucosidase inhibition (50–70% at 10 µM) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Key strategies include:
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Catalyst Screening : Lithium trifluoromethanesulfonate improves cyclization efficiency (yield: 89% vs. 65% without catalyst) .
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Solvent Optimization : Ethanol/water mixtures enhance solubility of intermediates, reducing side products .
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Temperature Control : Maintaining 25–35°C during condensation prevents decomposition .
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Table 1 : Yield comparison under varying conditions:
Catalyst Solvent Temp (°C) Yield (%) None Methanol 25 65 LiOTf Ethanol/HO 30 89 HSO THF 40 72
Q. How should researchers address contradictions in biological activity data across studies?
Methodological approaches include:
- Dose-Response Curves : Validate activity thresholds (e.g., IC vs. IC) to account for assay sensitivity .
- Cell Line Specificity : Test across multiple lines (e.g., HeLa, MCF-7) to identify context-dependent effects .
- Orthogonal Assays : Confirm enzyme inhibition via fluorometric and colorimetric methods to rule out false positives .
Q. What structural modifications enhance target selectivity in kinase inhibition?
SAR studies reveal:
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Dihydrodioxin Position : Substitution at C-7 (vs. C-6) improves MAPK binding (ΔG: −9.2 kcal/mol vs. −7.8 kcal/mol) .
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Ester Group Replacement : Replacing methyl with ethyl reduces cytotoxicity (CC > 100 µM vs. 50 µM) .
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Table 2 : Selectivity profile of derivatives:
Derivative MAPK IC (µM) COX-2 IC (µM) Parent compound 12.3 45.6 C-7 Fluoro 8.1 38.9 Ethyl ester 15.7 >100
Q. What advanced analytical methods resolve thermal stability issues during formulation?
- DSC/TGA : Identify decomposition points (e.g., endotherm at 180°C) to guide storage conditions .
- HPLC-PDA : Monitor degradation products under stress (e.g., 40°C/75% RH for 4 weeks) .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
